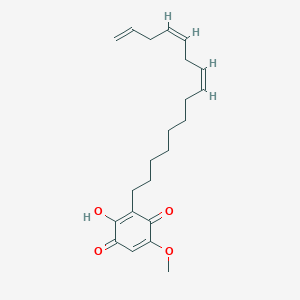
Sorgoleone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorgoleone is a member of the family of benzoquinones, this compound is 2-hydroxy-5-methoxy-1,4-benzoquinone in which the hydrogen at position 3 is substituted by a (4Z,7Z)-pentadeca-1,4,7-trien-15-yl group. It is a conjugate acid of a this compound(1-).
Wissenschaftliche Forschungsanwendungen
Herbicidal Properties
Sorgoleone is primarily recognized for its allelopathic effects, which inhibit the growth of competing plants. Research has demonstrated that formulated this compound can effectively suppress weed germination and growth. A study showed that broadleaf weed species were particularly susceptible to this compound, with complete suppression observed at concentrations as low as 0.2 g a.i. L−1 in controlled environments .
Table 1: Herbicidal Efficacy of this compound on Various Weed Species
| Weed Species | Germination Inhibition (%) | Concentration (g a.i. L−1) |
|---|---|---|
| Rumex japonicus | 100 | 0.2 |
| Plantago asiatica | 100 | 0.4 |
| Grass Species | 90 | 0.4 |
Crop Tolerance
While effective against weeds, this compound exhibits a high tolerance in crop species, making it a promising candidate for integrated weed management strategies. A study indicated that crop species experienced only up to 30% growth inhibition at the highest rates of this compound application .
Biosynthesis Pathway
Recent advancements in understanding the biosynthetic pathway of this compound have been made through genetic engineering efforts. Researchers successfully transferred genes responsible for this compound production into Nicotiana benthamiana, resulting in the compound's synthesis and subsequent phytotoxic effects on the host plant . This research opens avenues for bioengineering crops to produce natural herbicides.
Table 2: Key Genes Involved in this compound Biosynthesis
| Gene Name | Function | Expression Level (Fold Change) |
|---|---|---|
| DES2 | Key enzyme in biosynthesis | Up to 475-fold |
| ARS1 | Aromatic compound synthesis | Variable |
| OMT3 | Methylation processes | Variable |
Soil Microbiome Influence
This compound not only affects plant growth but also alters soil microbial communities. Studies have shown that it can inhibit nitrification processes and modify bacterial networks in the rhizosphere, which could have broader implications for soil health and nutrient cycling .
Table 3: Effects of this compound on Soil Microbial Activity
| Microbial Activity | Control Group Nitrification Rate (mg N kg−1 d−1) | This compound Treatment Rate (mg N kg−1 d−1) |
|---|---|---|
| Nitrification | 5 | 2 |
| Bacterial Diversity Index | 10 | 7 |
Transferring this compound Properties to Rice
In a groundbreaking study by USDA scientists, the biochemical pathway responsible for producing this compound was successfully introduced into rice plants. This innovation aims to enhance rice's ability to combat weeds naturally, potentially reducing reliance on synthetic herbicides and lowering production costs for farmers .
Autotoxicity in Sorghum
Research has also highlighted the autotoxic effects of this compound within sorghum crops themselves, leading to reduced plant density and productivity under certain conditions . Understanding these dynamics is crucial for optimizing sorghum cultivation practices.
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/b6-5-,9-8- |
InChI-Schlüssel |
FGWRUVXUQWGLOX-AFJQJTPPSA-N |
SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |
Isomerische SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)O |
Kanonische SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |
Synonyme |
sorgoleone sorgoleone-358 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















